molecular formula C10H23N3 B3052809 3-(4-Isopropyl-piperazin-1-yl)-propylamine CAS No. 4553-26-8

3-(4-Isopropyl-piperazin-1-yl)-propylamine

Cat. No.: B3052809
CAS No.: 4553-26-8
M. Wt: 185.31 g/mol
InChI Key: IZXMGGLFJGYNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isopropyl-piperazin-1-yl)-propylamine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an isopropyl group attached to the piperazine ring, which is further connected to a propylamine chain

Scientific Research Applications

3-(4-Isopropyl-piperazin-1-yl)-propylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

Target of Action

The primary target of 3-(4-Isopropyl-piperazin-1-yl)-propylamine is the GPR4 receptor , a proton-sensing receptor expressed in endothelial cells and other cell types . This receptor is fully activated by acidic extracellular pH but exhibits lesser activity at the physiological pH 7.4 and minimal activity at more alkaline pH .

Mode of Action

This compound interacts with the GPR4 receptor, leading to its activation. This activation triggers a cascade of intracellular events, resulting in the expression of a number of inflammatory genes such as chemokines, cytokines, adhesion molecules, NF-κB pathway genes, and prostaglandin-endoperoxidase synthase 2 (PTGS2 or COX-2) and stress response genes such as ATF3 and DDIT3 (CHOP) .

Biochemical Pathways

The activation of GPR4 by this compound affects several biochemical pathways. It substantially increases the expression of a number of inflammatory genes, indicating the activation of the inflammatory pathway . The NF-κB pathway, a key regulator of immune responses, is also activated . Moreover, the activation of GPR4 leads to the induction of stress response genes, suggesting the involvement of stress response pathways .

Result of Action

The activation of GPR4 by this compound stimulates the expression of a wide range of inflammatory genes in endothelial cells . This leads to an inflammatory response, which can be observed as increased adhesion of endothelial cells to monocytic cells . Furthermore, the activation of stress response genes suggests that the compound may also induce cellular stress .

Action Environment

The action of this compound is influenced by the environmental pH. The GPR4 receptor is fully activated by acidic extracellular pH, which is commonly found in the tissue microenvironment of various pathological conditions such as tumors, inflammation, ischemic organs, and sickle cell disease . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropyl-piperazin-1-yl)-propylamine typically involves the reaction of 4-isopropylpiperazine with a suitable propylamine derivative. One common method is the reductive amination of 4-isopropylpiperazine with propionaldehyde, followed by hydrogenation. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropyl-piperazin-1-yl)-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the propylamine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines with reduced nitrogen centers.

    Substitution: Derivatives with various functional groups attached to the piperazine ring or propylamine chain.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-isopropyl-piperazin-1-yl)-1-propanone dihydrochloride
  • 3-Chloro-4-(4-isopropyl-piperazin-1-yl)-phenylamine

Uniqueness

3-(4-Isopropyl-piperazin-1-yl)-propylamine is unique due to its specific structural features, such as the isopropyl group on the piperazine ring and the propylamine chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-propan-2-ylpiperazin-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-10(2)13-8-6-12(7-9-13)5-3-4-11/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXMGGLFJGYNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510233
Record name 3-[4-(Propan-2-yl)piperazin-1-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4553-26-8
Record name 3-[4-(Propan-2-yl)piperazin-1-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-[3-(4-isopropyl-1-piperazinyl)propyl]phthalimide (43.1 g) in ethanol (350 ml) was added 100% hydrazine hydrate (11.2 g). The resulting mixture was refluxed with stirring for 3 hours. The reaction mixture was cooled and then filtered. The filter cake was washed with ethanol. The filtrate and washing were combined and concentrated under reduced pressure. The residual oil was subjected to column chromatography (aluminum oxide), eluting with a mixture of chloroform and methanol (20:1). The fractions containing the object compound were collected and then evaporated under reduced pressure. The residual oil was distilled under reduced pressure to give 3-(4-isopropyl-1-piperazinyl)propylamine (15.0 g), (bp 45 mmHg/150° C.).
Name
N-[3-(4-isopropyl-1-piperazinyl)propyl]phthalimide
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydrazine (8.63 g, 270 mmol) is added to a stirred suspension of 2-[3-(4-isopropylpiperazin-1-yl)-propyl]-isoindole-1,3-dione (17.0 g, 53.9 mmol) in anhydrous ethanol (400 mL). The resultant mixture is heated in an oil bath at 75° C. for 16 hours. At ambient temperature, dichloromethane (300 mL) is added to the mixture and the suspension is allowed to stir for 10 minutes. After filtration and concentration, the title compound is obtained as a tan oil (8.12 g, 81% yield).
Quantity
8.63 g
Type
reactant
Reaction Step One
Name
2-[3-(4-isopropylpiperazin-1-yl)-propyl]-isoindole-1,3-dione
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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